molecular formula C14H20N2O4 B2400977 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 1210638-15-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2400977
CAS No.: 1210638-15-5
M. Wt: 280.324
InChI Key: LGXRYBCMTTXJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common method starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which is then functionalized to introduce the isoxazole and carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed aminocarbonylation, which allows for the efficient formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biochemical pathways and interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decane-2-methanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-10-7-12(16-20-10)13(17)15-8-11-9-18-14(19-11)5-3-2-4-6-14/h7,11H,2-6,8-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXRYBCMTTXJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.